molecular formula C26H29F2N3O10 B13432036 Dolutegravir O-b-D-Glucoside

Dolutegravir O-b-D-Glucoside

Cat. No.: B13432036
M. Wt: 581.5 g/mol
InChI Key: AWDOSKSERUBWKF-RAALLFHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dolutegravir O-b-D-Glucoside involves the glycosylation of Dolutegravir with a glucose donor. This reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the glucose molecule. High-speed homogenization and probe sonication techniques are often employed to optimize the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using advanced techniques such as high-pressure homogenization and the use of surfactants to stabilize the product . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dolutegravir O-b-D-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dolutegravir O-b-D-Glucoside is unique due to the addition of the glucose moiety, which potentially enhances its solubility and bioavailability compared to Dolutegravir. This modification may lead to improved therapeutic outcomes and reduced side effects .

Biological Activity

Dolutegravir O-b-D-Glucoside (DTG-glucoside) is a glucosylated derivative of dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV. This article reviews the biological activity, pharmacokinetics, safety, and potential therapeutic implications of DTG-glucoside based on recent research findings.

Overview of Dolutegravir

Dolutegravir is a highly effective antiretroviral agent that has transformed HIV treatment regimens. It is known for its high barrier to resistance and favorable safety profile. However, the emergence of glucosylated metabolites like DTG-glucoside raises questions about their biological activity and pharmacological properties.

Biological Activity

Antiviral Efficacy
Research indicates that DTG-glucoside retains significant antiviral activity against HIV. A study demonstrated that the antiviral potency of DTG-glucoside was approximately one-tenth that of its parent compound, suggesting that while it may not be as potent as DTG, it still possesses meaningful activity against the virus .

Pharmacokinetics
The pharmacokinetic profile of DTG-glucoside differs notably from that of DTG. Key pharmacokinetic parameters include:

ParameterValue
Half-life28-49 hours
Volume of Distribution1417-3086 L
ClearanceModerate

These parameters suggest that DTG-glucoside has a prolonged presence in the system, which may influence its therapeutic effects and safety profile .

Safety and Tolerability

In clinical evaluations, DTG-glucoside has exhibited a favorable safety profile with no significant adverse events reported during trials. This aligns with findings from studies on dolutegravir itself, which also highlight its tolerability among patients .

Case Studies

  • Hyperglycemia Association
    A case-control study in Uganda assessed the risk of hyperglycemia associated with dolutegravir use among people living with HIV. While this study primarily focused on dolutegravir, it provides context for understanding potential metabolic effects related to glucosylated metabolites like DTG-glucoside. The study found that prior use of dolutegravir significantly increased the odds of hyperglycemia, suggesting a need for careful monitoring in patients using this class of drugs .
  • Comparative Studies with Other Antiretrovirals
    Comparative studies have evaluated the efficacy of DTG-glucoside against other antiretroviral agents. These studies indicate that while DTG-glucoside has lower potency, its unique pharmacokinetic properties may offer advantages in specific patient populations or treatment scenarios .

Research Findings

Recent research has focused on the molecular dynamics and docking studies to understand how DTG-glucoside interacts with viral proteins. These studies reveal insights into binding affinities and potential modifications to enhance its efficacy .

Properties

Molecular Formula

C26H29F2N3O10

Molecular Weight

581.5 g/mol

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1

InChI Key

AWDOSKSERUBWKF-RAALLFHKSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.